N-(2-chlorophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cinnamamide derivatives, which are characterized by a phenyl group attached to a prop-2-enamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticonvulsant and antimalarial properties. The structure features a chlorinated phenyl group, which is known to influence the compound's reactivity and biological activity.
The compound can be synthesized through various methods, often involving the reaction of substituted anilines with cinnamic acid derivatives or their acyl chlorides. Its synthesis and characterization have been documented in several studies focusing on its biological activities and structural properties.
N-(2-chlorophenyl)-3-phenylprop-2-enamide is classified as:
The synthesis of N-(2-chlorophenyl)-3-phenylprop-2-enamide typically involves the following steps:
The reaction conditions often include:
The purity and identity of the synthesized compound are confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .
N-(2-chlorophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Reactions are often monitored using Thin Layer Chromatography (TLC) and analyzed through spectroscopic methods to confirm product formation .
The mechanism of action for N-(2-chlorophenyl)-3-phenylprop-2-enamide varies based on its biological activity:
Studies have shown that certain derivatives exhibit IC50 values in the low micromolar range for monoamine oxidase inhibition, indicating potent activity .
Key physical properties include:
Relevant chemical properties include:
N-(2-chlorophenyl)-3-phenylprop-2-enamide has several scientific applications:
The structural motif of cinnamamide derivatives first gained prominence in medicinal chemistry through the exploration of natural product analogs, particularly those derived from Cinnamomum species. The specific compound N-(2-chlorophenyl)-3-phenylprop-2-enamide emerged as a synthetic analog during structure-activity relationship (SAR) studies aimed at optimizing the bioactive properties of the cinnamamide pharmacophore. Early research focused on unsubstituted cinnamanilides revealed moderate biological activities, prompting systematic substitution strategies to enhance potency and selectivity. The introduction of halogen atoms, particularly chlorine at the ortho-position of the anilide ring, represented a strategic approach to modify electronic properties and steric parameters while maintaining favorable drug-like characteristics. This targeted molecular engineering positioned N-(2-chlorophenyl)-3-phenylprop-2-enamide as a structurally refined scaffold within the broader cinnamamide class, facilitating its subsequent evaluation across diverse biological screening platforms [3] [8]. Its emergence coincided with growing interest in privileged structures capable of interacting with multiple biological targets, particularly within the central nervous system and infectious disease pathways, leading to its inclusion in diverse pharmacological studies.
N-(2-Chlorophenyl)-3-phenylprop-2-enamide belongs to the N-arylcinnamanilide subclass of cinnamamide derivatives, characterized by the presence of an acrylamide spacer (-NH-C(=O)-CH=CH-) linking two aromatic rings (Ring A: Phenyl; Ring B: ortho-Chlorinated phenyl). This configuration imparts significant planarity to the molecule due to conjugation across the enamide system, a feature confirmed crystallographically in related analogs. The ortho-chloro substituent on the aniline ring is a critical determinant of its physicochemical and biological profile, influencing both steric bulk and electron distribution. This structural feature distinguishes it from other prominent cinnamanilides like the anticonvulsant lead S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) and various antimalarial tri/tetra-halogenated analogs [1] [3].
Table 1: Structural Classification of Key Cinnamamide Derivatives
Compound Name | Ring A Substituent | Ring B (Anilide) Substituents | Key Biological Activity | Structural Distinguishing Feature |
---|---|---|---|---|
N-(2-Chlorophenyl)-3-phenylprop-2-enamide | H | 2-Cl | Neurological, Antiparasitic | ortho-Chloro anilide |
S(+)-N-(2-Hydroxypropyl)cinnamamide (KM-568) | H | -CH(CH₃)CH₂OH (Chiral center) | Anticonvulsant | Chiral aliphatic amide substituent |
N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide | H | 4-Br, 2-Cl | Antimalarial (IC₅₀ = 0.58 µM) | para-Bromo, ortho-chloro dihalogenation |
N-(3,4,5-Trichlorophenyl)-3-phenylprop-2-enamide | H | 3-Cl, 4-Cl, 5-Cl | Antimalarial | meta,meta,para-Trichloro substitution |
N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | H | 3-F, 4-CF₃ | Anti-MRSA | meta-Fluoro, para-Trifluoromethyl |
The molecular framework is defined by the (E)-configuration of the prop-2-enamide double bond, essential for maintaining planarity and optimal interaction with biological targets. This configuration is consistently observed in active analogs and is a prerequisite for activity, as the (Z)-isomer typically exhibits reduced potency. The molecule's relatively low molecular weight (<300 Da) and moderate lipophilicity (experimental log k ~2.5-3.0, dependent on measurement method) align with common guidelines for central nervous system (CNS) penetration and oral bioavailability potential, although specific ADMET profiling for this exact compound requires further investigation [8] [4]. Its structural simplicity allows for diverse synthetic modifications, primarily through variation of substituents on either phenyl ring (Ring A or Ring B), enabling fine-tuning of target affinity and selectivity.
Figure 1: Core Structure of N-(2-Chlorophenyl)-3-phenylprop-2-enamide
O║Cl ║│ ║┌──┴──┐ ║│ │ ║───┤ ├───NH───C──CH═CH───╮│ │ │└─────┘ ││───┤│╰───╮│
Diagram illustrating the planar conjugated system with the ortho-chloro substituent on the anilide ring and the E-configured double bond.
The exploration of N-(2-chlorophenyl)-3-phenylprop-2-enamide and its analogs in neurological and parasitic disorders stems from compelling pharmacological precedents established within the broader cinnamamide chemical class and its structural congeners.
Neurological Targeting:Structurally related cinnamamides exhibit pronounced anticonvulsant activities across diverse seizure models. The lead compound KM-568 demonstrated efficacy in electrically-induced (Maximal Electroshock, MES: ED₅₀ = 27.58-44.46 mg/kg i.p. in rodents; 6 Hz Psychomotor Seizure: ED₅₀ = 71.55-114.4 mg/kg i.p. in mice) and chemically-induced seizure models (subcutaneous metrazol, picrotoxin) [1] [2]. Crucially, it showed significant activity in models predictive of efficacy against therapy-resistant epilepsy, including the lamotrigine-resistant amygdala kindled rat model (ED₅₀ = 58.59 mg/kg i.p.) and the corneal kindled mouse model (ED₅₀ = 79.17 mg/kg i.p.). Mechanistically, cinnamamides are proposed to modulate GABAergic neurotransmission and interact with voltage-gated ion channels, although precise target engagement for N-(2-chlorophenyl) variant requires further elucidation. Furthermore, the structural similarity to anilide-based MAO-B inhibitors is highly relevant. Compounds featuring the N,3-diphenylpropenamide scaffold with halogen substitutions (Cl, Br) on the N-phenyl ring have demonstrated potent, selective, and reversible inhibition of human MAO-B (IC₅₀ values in the nanomolar range), a validated target for Parkinson's disease and potentially other neurodegenerative conditions [5]. The ortho-chloro substitution pattern aligns with structural features associated with enhanced MAO-B affinity and selectivity in these analogs.
Table 2: Anticonvulsant Profile of Related Cinnamamide (KM-568) in Rodent Models
Seizure Model | Species | Route | ED₅₀ (mg/kg) | Reference Compound/Context |
---|---|---|---|---|
Maximal Electroshock (MES) | Mouse | i.p. | 44.46 | Standard ASD screening model |
Mouse | p.o. | 86.60 | Demonstrates oral activity | |
Rat | i.p. | 27.58 | ||
Rat | p.o. | 30.81 | ||
6 Hz Psychomotor Seizure (32 mA) | Mouse | i.p. | 71.55 | Model of therapy-resistant seizures |
6 Hz Psychomotor Seizure (44 mA) | Mouse | i.p. | 114.40 | Higher intensity challenge |
Corneal Kindled Mouse | Mouse | i.p. | 79.17 | Chronic model, predictive for resistance |
Hippocampal Kindled Rat | Rat | i.p. | 24.21 | Limbic seizure model |
Lamotrigine-Resistant Amygdala Kindling | Rat | i.p. | 58.59 | Model of pharmacoresistant epilepsy |
scMetrazol Seizure Threshold | Mouse | i.p. | 104.29 | Chemoconvulsant model |
Rat | i.p. | 41.72 | ||
Picrotoxin-Induced Seizures | Mouse | i.p. | 94.11 | GABAergic modulation implicated |
Antiparasitic Targeting (Malaria):The N-phenylcinnamamide scaffold has proven highly effective against Plasmodium falciparum. Systematic screening of halogenated N-arylcinnamanilides identified potent antiplasmodials, with the most active compound, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24), exhibiting an IC₅₀ of 0.58 µM against the chloroquine-sensitive 3D7 strain [3]. Importantly, derivatives featuring ortho-chloro substitution (e.g., compound 23: (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, IC₅₀ = 2.0 µM) demonstrated significant activity comparable to chloroquine. This underscores the potential of the ortho-halogenated anilide motif, central to N-(2-chlorophenyl)-3-phenylprop-2-enamide, in disrupting Plasmodium viability. Proposed mechanisms include inhibition of targets within the parasite's electron transport chain or respiratory pathways, analogous to the established effects of structurally related naphthalene-carboxanilides on photosystem II in chloroplasts and the mycobacterial F₀F₁H⁺-ATPase [3]. This dual-target potential against phylogenetically conserved systems provides a strong mechanistic rationale for exploring N-(2-chlorophenyl)-3-phenylprop-2-enamide and its optimized derivatives in antimalarial drug discovery. The scaffold's structural simplicity facilitates rapid generation of analogs for SAR exploration against both neurological and parasitic targets, embodying a multi-target approach increasingly valued in modern medicinal chemistry [8].
Table 3: Antimalarial Activity of Select Halogenated Cinnamanilides vs. N-(2-Chlorophenyl) Scaffold Potential
Compound (Substituents on Anilide Ring) | IC₅₀ (µM) vs. P. falciparum 3D7 | Structural Relationship to N-(2-Chlorophenyl) variant |
---|---|---|
(2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) | 0.58 | para-Br, ortho-Cl substitution |
(2E)-N-[2,6-Dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (36) | 2.0 | ortho,ortho-Br, para-CF₃ |
(2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) | 2.3 | para-NO₂, meta-CF₃ |
(2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (23) | 3.7 | ortho-Br, meta-F |
(2E)-3-Phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide (33) | 4.3 | meta,meta,para-Cl |
Chloroquine (Reference) | 0.05 - 0.15 (strain dependent) | - |
Proposed N-(2-Chlorophenyl)-3-phenylprop-2-enamide Core | Data pending | Prototype with single ortho-Cl |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4